REACTION_CXSMILES
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[I:1][C:2]1[C:10]2[C:5](=[CH:6][N:7]=[CH:8][CH:9]=2)[NH:4][N:3]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:18][C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20]>CC#N>[I:1][C:2]1[C:10]2[C:5](=[CH:6][N:7]=[CH:8][CH:9]=2)[N:4]([CH2:18][C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[N:3]=1 |f:1.2.3|
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Name
|
|
Quantity
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6.24 g
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Type
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reactant
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Smiles
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IC1=NNC2=CN=CC=C21
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Name
|
|
Quantity
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7.29 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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CC#N
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Name
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|
Quantity
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4.06 mL
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Type
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reactant
|
Smiles
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BrCC(=O)OC(C)(C)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 2 h
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Duration
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2 h
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
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the solid was washed with CH3CN
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated under vacuum
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Type
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CUSTOM
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Details
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The residual oil was purified by flash column chromatography on silica gel (EtOAc/c-hexane 1:4, to 1:2, to 1:1)
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Name
|
|
Type
|
product
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Smiles
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IC1=NN(C2=CN=CC=C21)CC(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |